molecular formula C18H16ClN3O3S B2548071 4-(4-chlorophenyl)-4-oxo-N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)butanamide CAS No. 1903387-11-0

4-(4-chlorophenyl)-4-oxo-N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)butanamide

Cat. No. B2548071
CAS RN: 1903387-11-0
M. Wt: 389.85
InChI Key: WBBYIYDSTYONHY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(4-chlorophenyl)-4-oxo-N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)butanamide is a useful research compound. Its molecular formula is C18H16ClN3O3S and its molecular weight is 389.85. The purity is usually 95%.
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Scientific Research Applications

Antiproliferative Activity and Molecular Docking Studies

One study focused on the synthesis and crystal structure of a related compound, highlighting its antiproliferative activity against various cancer cell lines. This research involved detailed analysis using density functional theory (DFT), Hirshfeld surface analysis, and molecular docking studies, demonstrating promising anticancer activity. The compound exhibited marked inhibition against human colon cancer, lung adenocarcinoma, and gastric cancer cell lines, suggesting its potential as a potent anticancer agent (Huang et al., 2020).

Heterocyclic Synthesis

Another aspect of research on this compound pertains to its role in the synthesis of thienopyridines and other fused heterocyclic derivatives. The work outlines a method for creating pyridinethione and s-alkylated derivatives, leading to the development of new compounds with potential for various applications (Harb et al., 2006).

Synthetic Strategies and Methodologies

Research has also been conducted on novel synthetic strategies for creating 4-chlorothieno[3,2-d]pyrimidine, a related compound. These strategies aim to simplify the synthesis process, making it safer and more efficient by avoiding the use of excess toxic materials (Dejiao, 2011).

Antimicrobial and Anticancer Agents

A series of novel pyrazole derivatives, including related compounds, have been synthesized and evaluated for their antimicrobial and anticancer activity. These compounds showed significant potential, with some exhibiting higher anticancer activity than reference drugs. This research indicates the compound's role in developing new therapeutic agents (Hafez et al., 2016).

Synthesis of Antifungal Derivatives

Another study involved the synthesis of thieno[2,3-d]pyrimidine derivatives and their evaluation for antifungal activities. The research demonstrated the potential of these compounds in developing new antifungal agents, highlighting the versatile applications of the core structure in medicinal chemistry (Konno et al., 1989).

Mechanism of Action

properties

IUPAC Name

4-(4-chlorophenyl)-4-oxo-N-[2-(4-oxothieno[3,2-d]pyrimidin-3-yl)ethyl]butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16ClN3O3S/c19-13-3-1-12(2-4-13)15(23)5-6-16(24)20-8-9-22-11-21-14-7-10-26-17(14)18(22)25/h1-4,7,10-11H,5-6,8-9H2,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBBYIYDSTYONHY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)CCC(=O)NCCN2C=NC3=C(C2=O)SC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.